molecular formula C15H28N4O4 B13155088 (Z)-tert-Butyl (((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate

(Z)-tert-Butyl (((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate

Cat. No.: B13155088
M. Wt: 328.41 g/mol
InChI Key: CKYQABRWQRJLCT-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a methylene carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate typically involves multiple steps, starting with the protection of the amino group using the Boc group. The piperazine ring is then introduced, followed by the formation of the methylene carbamate linkage. Common reagents used in these steps include tert-butyl chloroformate, piperazine, and various bases and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The process would also need to be scalable and cost-effective to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of Boc-protected amino groups and piperazine rings on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate is explored for its potential therapeutic applications. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group and piperazine ring can interact with enzymes and receptors, modulating their activity. The methylene carbamate moiety may also play a role in its biological effects by influencing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(((tert-butoxycarbonyl)amino)methylene)carbamate: Similar structure but lacks the piperazine ring.

    (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(morpholin-1-yl)methylene)carbamate: Contains a morpholine ring instead of a piperazine ring.

    tert-Butyl(((tert-butoxycarbonyl)amino)(piperidin-1-yl)methylene)carbamate: Features a piperidine ring instead of a piperazine ring.

Uniqueness

(Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate is unique due to the presence of both the Boc-protected amino group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H28N4O4

Molecular Weight

328.41 g/mol

IUPAC Name

tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate

InChI

InChI=1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21)

InChI Key

CKYQABRWQRJLCT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCNCC1

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCNCC1

Origin of Product

United States

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